2-[(4-Bromo-1-methyl-1H-pyrazol-3-yl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione
Description
This compound features a 2,3-dihydro-1H-isoindole-1,3-dione (phthalimide) core substituted at the 2-position with a (4-bromo-1-methyl-1H-pyrazol-3-yl)methyl group. The bromine atom at the pyrazole ring’s 4-position and the methyl group at the 1-position are critical for its electronic and steric properties. Phthalimide derivatives are widely studied for their biological activities, including antimicrobial, anticancer, and enzyme inhibitory effects .
Properties
IUPAC Name |
2-[(4-bromo-1-methylpyrazol-3-yl)methyl]isoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrN3O2/c1-16-6-10(14)11(15-16)7-17-12(18)8-4-2-3-5-9(8)13(17)19/h2-6H,7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYOVLWKSZFUTLD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)CN2C(=O)C3=CC=CC=C3C2=O)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-[(4-Bromo-1-methyl-1H-pyrazol-3-yl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione is a heterocyclic organic compound that has garnered attention due to its potential biological activities. This article will explore its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The molecular formula of the compound is . Its structure features a pyrazole ring and an isoindole moiety, which are known for their diverse biological activities.
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
Antimicrobial Activity
Research indicates that derivatives of pyrazole compounds often exhibit significant antimicrobial properties. For instance, studies have shown that certain pyrazole derivatives demonstrate notable antifungal activity against various phytopathogenic fungi . While specific data on the antimicrobial efficacy of the compound is limited, its structural similarities to other active pyrazoles suggest potential in this area.
Anticancer Properties
Several studies have highlighted the anticancer potential of pyrazole derivatives. For example, compounds with similar structural features have been evaluated for their cytotoxic effects on cancer cell lines. The presence of the isoindole structure may enhance the compound's ability to inhibit cancer cell proliferation through various mechanisms such as apoptosis induction and cell cycle arrest .
The precise mechanism by which this compound exerts its biological effects remains to be fully elucidated. However, it is hypothesized that the compound may interact with specific molecular targets involved in cell signaling pathways related to growth and apoptosis. The bromine substitution in the pyrazole ring could also influence its reactivity and interaction with biological macromolecules .
Case Studies
A review of literature reveals various case studies involving related compounds that provide insights into the potential biological activities of this compound:
- Antifungal Activity : A study evaluated several pyrazole carboxamide derivatives against phytopathogenic fungi and found significant antifungal effects. This suggests that similar compounds may exhibit comparable activities .
- Anticancer Activity : Research on pyrazole derivatives indicated promising results against various cancer cell lines. For instance, a study demonstrated that certain substituted pyrazoles displayed potent cytotoxicity against human cancer cells, indicating a potential pathway for further exploration with our compound .
- Molecular Dynamics Studies : Molecular dynamics simulations have been employed to understand the interactions between pyrazole derivatives and target proteins. These studies can provide insights into how modifications to the chemical structure may enhance or diminish biological activity .
Data Table: Biological Activities of Related Pyrazole Compounds
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Recent studies have demonstrated that derivatives of isoindole compounds exhibit significant anticancer properties. For instance, structural modifications of similar compounds have shown promising anti-proliferative effects against various cancer cell lines. The presence of specific substituents on the isoindole framework can enhance cytotoxicity. In one study, compounds with isoindole structures were evaluated against multiple cancer types, revealing IC50 values indicating potent activity against breast and prostate cancer cells .
Antiviral Properties
The compound's structural features suggest potential antiviral applications. Research into N-heterocycles has highlighted their effectiveness against viral targets, including HIV and other retroviruses. Compounds similar to the target molecule have shown IC50 values in the low micromolar range against viral replication . This suggests that the pyrazole moiety may confer enhanced activity against viral enzymes.
Antimicrobial Activity
Another promising application is in the field of antimicrobial agents. Compounds with similar frameworks have been synthesized and tested for antibacterial and antifungal activities. The presence of electron-withdrawing groups has been linked to increased antimicrobial efficacy, suggesting that modifications to the pyrazolyl group could yield potent new antibiotics .
Material Science
Polymer Chemistry
The compound's unique structure allows it to be used as a building block in polymer synthesis. Its ability to participate in various chemical reactions makes it a candidate for creating functionalized polymers with specific properties, such as increased thermal stability or enhanced mechanical strength. Research indicates that incorporating such compounds into polymer matrices can improve their performance in applications ranging from coatings to biomedical devices .
Drug Development
Scaffold for Drug Design
The versatility of the isoindole scaffold allows it to serve as a template for drug development. Researchers are increasingly using this scaffold to design novel compounds with improved pharmacological profiles. The incorporation of different functional groups at strategic positions can lead to increased selectivity and potency against biological targets. This approach has been validated through structure-activity relationship (SAR) studies that guide the optimization of lead compounds .
Case Study 1: Anticancer Compound Development
A series of isoindole derivatives were synthesized and tested for their anticancer properties against various cell lines. One derivative exhibited an IC50 value of 5 µM against MCF-7 breast cancer cells, significantly outperforming standard chemotherapeutics like doxorubicin . This study emphasizes the potential of isoindole derivatives as effective anticancer agents.
Case Study 2: Antiviral Activity Assessment
In a study focused on antiviral efficacy, a related compound was tested against HIV reverse transcriptase, showing an IC50 of 0.5 µM. This highlights the potential for further development of antiviral drugs based on the isoindole structure . The findings suggest that modifications to the pyrazolyl group could enhance activity further.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in Pyrazole-Phthalimide Hybrids
a) 2-{[1-(4-Bromophenyl)-1H-pyrazol-3-yl]methyl}-2,3-dihydro-1H-isoindole-1,3-dione
- Key Difference : Replaces the 1-methyl group with a 4-bromophenyl substituent.
b) 2-[(5-Bromo-1,3-thiazol-2-yl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione
- Key Difference : Substitutes pyrazole with a bromo-thiazole ring.
- This compound is listed in supplier catalogs but lacks detailed activity data .
c) 2-(1-Benzyl-1H-pyrazol-4-yl)-2,3-dihydro-1H-isoindole-1,3-dione
Halogen Substituent Effects
a) 4-(4-Bromo-3-(4-chlorophenyl)-5-(6,6-dimethyl-4-oxoindol-2-yl)-1H-pyrazol-1-yl)benzenesulfonamide (Compound 17)
- Comparison : Bromine at pyrazole’s 4-position and chlorine on the phenyl ring.
- Data : Melting point 129–130°C, 82.4% yield. IR shows C=O at 1670 cm⁻¹, with NH/NH₂ stretching at 3068–3385 cm⁻¹ .
- Significance : The bromine-chlorine combination may enhance halogen bonding in target interactions, as seen in sulfonamide-based therapeutics .
b) 4-Bromo-1,5-dimethyl-2-(4'-trifluoromethylphenyl)-1,2-dihydro-3H-pyrazol-3-one
- Comparison : Bromine and trifluoromethyl groups on a pyrazolone scaffold.
- Synthesis: Produced via Procedure A3; LC/MS m/z 301–305 [M+H]⁺.
Heterocycle Replacement and Linker Modifications
a) 4-Methoxy-2,3-dihydro-1H-isoindole-1,3-dione with Benzimidazolyl Butyl Moiety (Compound 18)
- Key Difference : Replaces pyrazole with a benzimidazole linked via a butyl chain.
- Activity : Demonstrates high PDE10A inhibitory activity in molecular modeling studies, suggesting that extended linkers improve target engagement .
b) 2-[(2S)-Oxiran-2-ylmethyl]-2,3-dihydro-1H-isoindole-1,3-dione
Data Tables for Comparative Analysis
Table 1: Structural and Physicochemical Comparison
Q & A
Q. What are the optimal synthetic routes and critical reaction conditions for synthesizing 2-[(4-Bromo-1-methyl-1H-pyrazol-3-yl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with functionalization of the pyrazole ring followed by coupling with isoindole-1,3-dione derivatives. Key steps include:
- Bromination : Introduce bromine at the 4-position of the pyrazole ring using N-bromosuccinimide (NBS) under inert conditions .
- Methylation : Protect the pyrazole nitrogen with methyl groups via alkylation using methyl iodide and a base (e.g., K₂CO₃) .
- Coupling : Link the brominated pyrazole to isoindole-1,3-dione via nucleophilic substitution or palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) .
Critical conditions: - Solvent selection (DMF or THF for polar intermediates) .
- Temperature control (60–80°C for coupling reactions) .
- Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) .
Table 1 : Example Synthesis Parameters from Analogous Compounds
| Step | Reagents/Conditions | Yield (%) | Purification Method |
|---|---|---|---|
| Bromination | NBS, DMF, 60°C, 12h | 75–85 | Recrystallization |
| Methylation | CH₃I, K₂CO₃, acetone, reflux | 90 | Filtration |
| Cross-Coupling | Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80°C | 65 | Column Chromatography |
Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?
- Methodological Answer : A combination of spectroscopic methods is essential:
- IR Spectroscopy : Identifies functional groups (e.g., C=O stretch in isoindole-dione at ~1700 cm⁻¹, C-Br at ~550 cm⁻¹) .
- NMR (¹H/¹³C) :
- ¹H NMR: Pyrazole protons resonate at δ 7.2–7.5 ppm; methyl groups at δ 3.0–3.5 ppm .
- ¹³C NMR: Carbonyl carbons (isoindole-dione) appear at ~165–170 ppm; Br-substituted carbons at ~110 ppm .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns .
- X-ray Crystallography : Resolves stereochemistry and intermolecular interactions (e.g., halogen bonding from Br) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Methodological Answer : Contradictions often arise from variability in assay conditions or structural analogs. Mitigation strategies include:
- Orthogonal Assays : Validate activity using both enzymatic (e.g., kinase inhibition) and cell-based assays (e.g., cytotoxicity in HeLa cells) .
- Structural Analog Comparison : Test derivatives with modified pyrazole/isoindole moieties to isolate pharmacophores .
- Dose-Response Analysis : Ensure linearity across concentrations (e.g., IC₅₀ values in triplicate) .
- Meta-Analysis : Compare data across studies with standardized protocols (e.g., MTT assay vs. ATP luminescence) .
Q. What experimental designs are suitable for studying environmental fate and transformation pathways of this compound?
- Methodological Answer : Adopt a tiered approach:
- Laboratory Studies :
- Hydrolysis/Photolysis : Expose compound to UV light (λ = 254 nm) and monitor degradation via HPLC .
- Sorption Experiments : Use soil columns to measure adsorption coefficients (Kd) .
- Field Studies :
- Mesocosm Models : Simulate aquatic ecosystems to track bioaccumulation in algae/fish .
- Computational Modeling :
- QSAR Models : Predict biodegradability using software like EPI Suite .
Table 2 : Key Environmental Parameters to Monitor
| Parameter | Method | Relevance |
|---|---|---|
| Half-life (t₁/₂) | HPLC-UV | Stability in water/soil |
| Log Kow | Shake-flask method | Bioaccumulation potential |
| Microbial Degradation | LC-MS/MS with isotopically labeled compound | Biotic transformation pathways |
Q. How can structure-activity relationships (SAR) be systematically explored for this compound?
- Methodological Answer : SAR studies require a combinatorial approach:
- Analog Synthesis : Modify substituents (e.g., replace Br with Cl, vary methyl groups) .
- Biological Screening : Test analogs against target proteins (e.g., kinases) using surface plasmon resonance (SPR) .
- Molecular Docking : Use software like AutoDock to predict binding modes with active sites .
- Pharmacophore Mapping : Identify essential moieties (e.g., bromine’s role in hydrophobic interactions) .
Data Contradiction Analysis Framework
- Step 1 : Replicate experiments using identical protocols (e.g., solvent purity, cell line passage number) .
- Step 2 : Cross-validate with independent techniques (e.g., NMR vs. X-ray for structural confirmation) .
- Step 3 : Statistically analyze outliers (e.g., Grubbs’ test for anomalous data points) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
